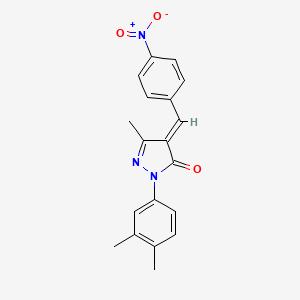![molecular formula C26H25ClN4O B11544360 (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11544360.png)
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a benzylpiperazine moiety, a chlorophenyl group, and an indolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indolone core. This can be achieved through a cyclization reaction of an appropriate precursor. The benzylpiperazine moiety is then introduced via a nucleophilic substitution reaction, followed by the addition of the chlorophenyl group through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C26H25ClN4O |
|---|---|
Molekulargewicht |
445.0 g/mol |
IUPAC-Name |
1-[(4-benzylpiperazin-1-yl)methyl]-3-(3-chlorophenyl)iminoindol-2-one |
InChI |
InChI=1S/C26H25ClN4O/c27-21-9-6-10-22(17-21)28-25-23-11-4-5-12-24(23)31(26(25)32)19-30-15-13-29(14-16-30)18-20-7-2-1-3-8-20/h1-12,17H,13-16,18-19H2 |
InChI-Schlüssel |
NKTYLOOORIKWTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC(=CC=C5)Cl)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11544280.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544282.png)
![1-[(E)-(9H-fluoren-2-ylimino)methyl]naphthalen-2-ol](/img/structure/B11544284.png)
![2-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11544291.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11544300.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11544307.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11544312.png)
![N-(3,4-dimethylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11544316.png)
![2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethyl-6-nitrophenol)](/img/structure/B11544317.png)
![1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine](/img/structure/B11544326.png)
![2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544337.png)

![4-[(E)-{[4-(acetylamino)phenyl]imino}methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11544359.png)
![1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B11544373.png)